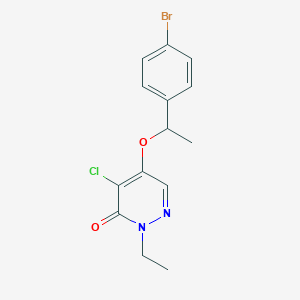
5-(1-(4-Bromophenyl)ethoxy)-4-chloro-2-ethylpyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1-(4-Bromophenyl)ethoxy)-4-chloro-2-ethylpyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazine family This compound is characterized by the presence of a bromophenyl group, a chloro group, and an ethyl group attached to a pyridazinone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-(4-Bromophenyl)ethoxy)-4-chloro-2-ethylpyridazin-3(2H)-one typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Bromophenyl Ethoxy Intermediate: This step involves the reaction of 4-bromophenol with an appropriate ethylating agent under basic conditions to form 1-(4-bromophenyl)ethanol.
Chlorination: The intermediate is then chlorinated using a chlorinating agent such as thionyl chloride to introduce the chloro group.
Cyclization: The chlorinated intermediate undergoes cyclization with a suitable reagent to form the pyridazinone ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-(1-(4-Bromophenyl)ethoxy)-4-chloro-2-ethylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the ethyl and chloro groups.
Cyclization Reactions: The pyridazinone core can participate in further cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Oxidizing agents such as potassium permanganate and hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to changes in the oxidation state of the functional groups.
Applications De Recherche Scientifique
5-(1-(4-Bromophenyl)ethoxy)-4-chloro-2-ethylpyridazin-3(2H)-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-(1-(4-Bromophenyl)ethoxy)-4-chloro-2-ethylpyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with biological receptors, while the pyridazinone core can modulate enzyme activity. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-2-ethylpyridazin-3(2H)-one: Lacks the bromophenyl group, leading to different chemical and biological properties.
5-(1-(4-Methylphenyl)ethoxy)-4-chloro-2-ethylpyridazin-3(2H)-one: Contains a methyl group instead of a bromine atom, affecting its reactivity and applications.
Uniqueness
5-(1-(4-Bromophenyl)ethoxy)-4-chloro-2-ethylpyridazin-3(2H)-one is unique due to the presence of the bromophenyl group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
88093-53-2 |
|---|---|
Formule moléculaire |
C14H14BrClN2O2 |
Poids moléculaire |
357.63 g/mol |
Nom IUPAC |
5-[1-(4-bromophenyl)ethoxy]-4-chloro-2-ethylpyridazin-3-one |
InChI |
InChI=1S/C14H14BrClN2O2/c1-3-18-14(19)13(16)12(8-17-18)20-9(2)10-4-6-11(15)7-5-10/h4-9H,3H2,1-2H3 |
Clé InChI |
VIWALLRMFLTJSI-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=O)C(=C(C=N1)OC(C)C2=CC=C(C=C2)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


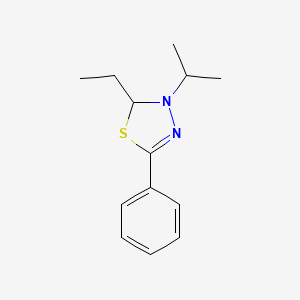
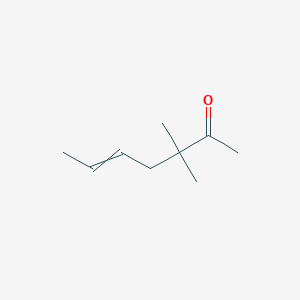
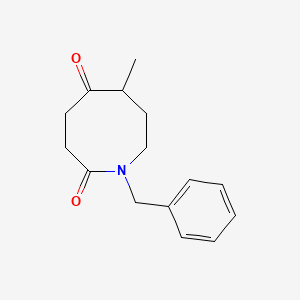
![N-[(4-Chlorophenyl)sulfanyl]-4-(trifluoromethyl)aniline](/img/structure/B14387904.png)
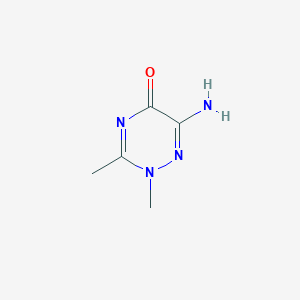
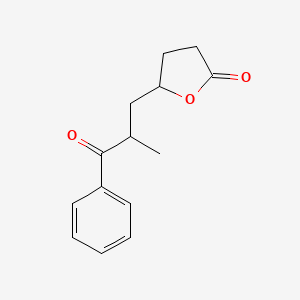

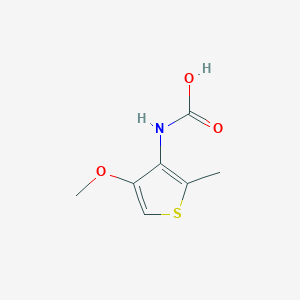
![6-Methyl-6-(prop-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B14387927.png)

![3-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]quinoxalin-2(1H)-one](/img/structure/B14387943.png)

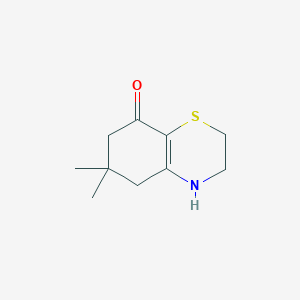
![[2-(Phenylsulfanyl)furan-3-yl]methanol](/img/structure/B14387968.png)
